molecular formula C5H8N4O2 B1322833 4-(1H-tetrazol-1-yl)butanoic acid CAS No. 92614-90-9

4-(1H-tetrazol-1-yl)butanoic acid

Cat. No. B1322833
Key on ui cas rn: 92614-90-9
M. Wt: 156.14 g/mol
InChI Key: OFKHGGBURKUCOM-UHFFFAOYSA-N
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Patent
US04794109

Procedure details

6.65 g of 4-(tetrazol-1-yl)-butyric acid ethyl ester are stirred in 42.7 ml of acetic acid, 8.1 ml of concentrated HCl and 17.2 ml of water for 3 hours at 100°. After cooling, the reaction mixture is concentrated three times each with toluene and ether under reduced pressure in a rotary evaporator. After drying under a high vacuum, the title compound is obtained.
Name
4-(tetrazol-1-yl)-butyric acid ethyl ester
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[CH2:5][CH2:6][CH2:7][N:8]1[CH:12]=[N:11][N:10]=[N:9]1)C.Cl.O>C(O)(=O)C>[N:8]1([CH2:7][CH2:6][CH2:5][C:4]([OH:13])=[O:3])[CH:12]=[N:11][N:10]=[N:9]1

Inputs

Step One
Name
4-(tetrazol-1-yl)-butyric acid ethyl ester
Quantity
6.65 g
Type
reactant
Smiles
C(C)OC(CCCN1N=NN=C1)=O
Name
Quantity
42.7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
8.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
17.2 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated three times each with toluene and ether under reduced pressure
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After drying under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(N=NN=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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